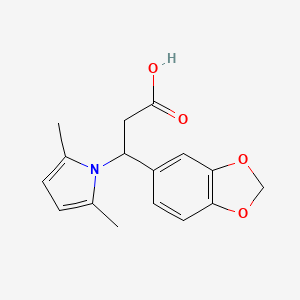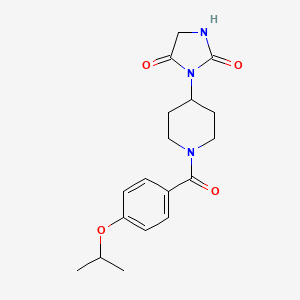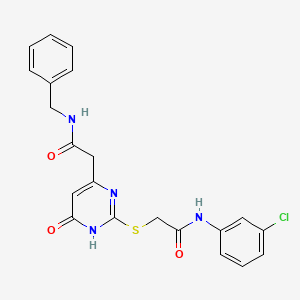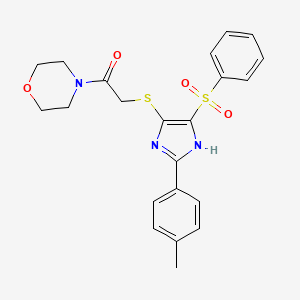
1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone, also known as PIM447, is a small molecule inhibitor that targets the PIM kinase family. PIM kinases are serine/threonine kinases that are involved in the regulation of cell survival, proliferation, and differentiation. PIM447 has been shown to have potential as a therapeutic agent for the treatment of various types of cancer.
Mecanismo De Acción
1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone inhibits the activity of PIM kinases by binding to their ATP-binding site. PIM kinases are overexpressed in many types of cancer, and their inhibition leads to the downregulation of various oncogenic signaling pathways, such as JAK/STAT, NF-κB, and MYC.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet activation and aggregation, which may have implications for its use in cardiovascular diseases. 1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone has also been shown to have immunomodulatory effects, such as the inhibition of T cell proliferation and cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has been extensively studied in preclinical models of cancer and has shown promising results. However, there are also limitations to its use. PIM kinases are involved in various biological processes, and their inhibition may lead to off-target effects. 1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone may also have limited efficacy in certain types of cancer, and its use may be limited by drug resistance.
Direcciones Futuras
There are several future directions for the research and development of 1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer. 1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone may also have potential as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Further studies are needed to elucidate the precise mechanisms of action of 1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone and to identify biomarkers that can predict its efficacy and toxicity.
Métodos De Síntesis
The synthesis of 1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone involves several steps, starting with the reaction of 1-(morpholin-4-yl)ethanone with 2-bromo-4-(phenylsulfonyl)imidazole. This is followed by the reaction of the resulting intermediate with p-tolylmagnesium bromide and then with thioacetic acid to yield the final product.
Aplicaciones Científicas De Investigación
1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and sensitize them to chemotherapy and radiation therapy. 1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone has also been shown to have synergistic effects with other targeted therapies, such as PI3K/Akt/mTOR inhibitors.
Propiedades
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-16-7-9-17(10-8-16)20-23-21(30-15-19(26)25-11-13-29-14-12-25)22(24-20)31(27,28)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXVTROJZFDPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

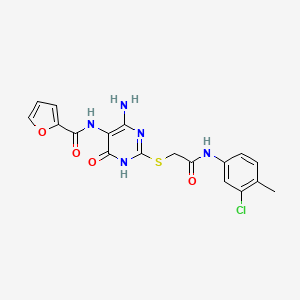
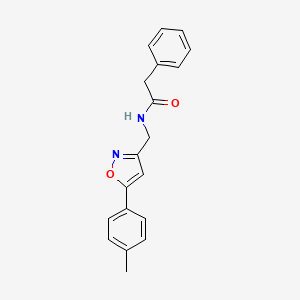
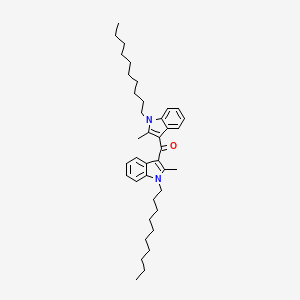
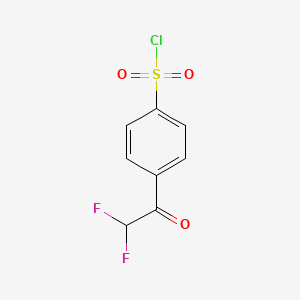
![4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2903406.png)
![N-(2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2903407.png)
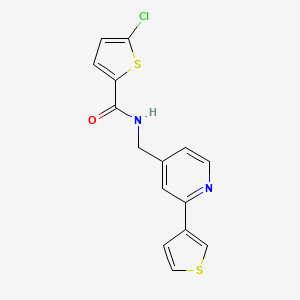
![4(3H)-Quinazolinone, 2-[(dimethylamino)methyl]-](/img/structure/B2903409.png)
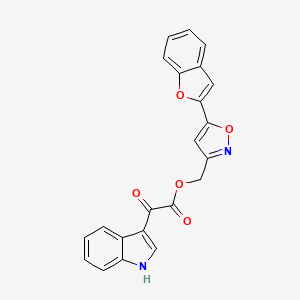
![4-(1H-benzo[d]imidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2903414.png)
![4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2903415.png)
